(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyridazine ring might be formed in one step, the pyrrolidine ring in another, and the thiadiazole ring in a third. Each step would require careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present in the molecule. For example, the pyridazine ring might undergo reactions typical of aromatic compounds, while the pyrrolidine ring might participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, can be determined using various laboratory techniques .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of New Pyridazinones and Pyridazines : One study details the synthesis of pyridazinones and pyridazine derivatives, which are crucial for various chemical reactions and potential applications in materials science and medicinal chemistry (Sayed, Khalil, Ahmed, & Raslan, 2002). This research indicates the versatility of pyridazinone structures, which may relate to the synthesis or functionalization of the compound .
Structure of Mononuclear Re(I) Complex : Another study examines a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine, showcasing the compound's structural properties and potential as a catalyst in organometallic chemistry (Saldías et al., 2020). This highlights the complex's utility in catalysis and material science.
Antimicrobial and Antitubercular Activity : Research on novel thiadiazole derivatives demonstrates antimicrobial and antitubercular activities, suggesting potential for the development of new therapeutic agents (Syed, Ramappa, & Alegaon, 2013). While this does not directly involve the compound of interest, it illustrates the biomedical relevance of structurally similar molecules.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S/c1-4-5-12-15(25-20-17-12)16(23)22-9-8-11(10-22)24-14-7-6-13(18-19-14)21(2)3/h6-7,11H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLPVSNAPNFRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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